1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
Description
1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a butanone moiety
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H22N2O2/c1-12(2)10-14(17)16-7-5-15(6-8-16)11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3 |
InChI Key |
KEPDJDSHIQSOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent functionalization steps. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-FURYLMETHYL)-4-METHYLPIPERAZINE: Similar structure but lacks the butanone moiety.
2-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ALKYL}-1H-BENZO[D]IMIDAZOLES: Contains a piperazine ring with different substituents.
Uniqueness
1-[4-(2-FURYLMETHYL)PIPERAZINO]-3-METHYL-1-BUTANONE is unique due to its combination of a furylmethyl group and a butanone moiety, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
